
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that falls within the category of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Piperidine structures are often used as building blocks for pharmaceuticals and are also found in various natural products .
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. For instance, tartaric acid has been used as a natural and green catalyst for the one-pot synthesis of highly substituted piperidines, which highlights the trend towards more environmentally friendly synthesis methods . Other methods include the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material for the synthesis of biologically active compounds , and the synthesis of key intermediates for drugs such as Vandetanib . These methods demonstrate the versatility and importance of piperidine derivatives in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into bond lengths and angles typical for this class of compounds . Similarly, the molecular structure of other derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been elucidated, revealing intermolecular interactions that contribute to the three-dimensional architecture of the compound .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their transformation into useful compounds. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions . These reactions are crucial for the formation of key intermediates in the synthesis of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate exhibits intermolecular hydrogen bonds, which can affect the compound's solubility and stability . Additionally, the synthesis and characterization of compounds like 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid involve the study of their physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding their reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, have been studied for their role as biocatalyst inhibitors. These acids are known for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered to produce carboxylic acids fermentatively. Understanding these inhibitory mechanisms is crucial for developing strategies to engineer more robust microbial strains for industrial applications, highlighting the intersection of organic chemistry and microbial biotechnology (Jarboe, Royce, & Liu, 2013).
Synthesis of N-Heterocycles
The tert-butoxycarbonyl group, a key functional group in 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, is extensively used in the synthesis of N-heterocycles. This review covers the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives using tert-butanesulfinamide, demonstrating the compound's importance in the synthesis of complex structures that are prevalent in natural products and therapeutic agents (Philip et al., 2020).
Natural Neo Acids and Neo Alkanes
Research on natural and synthetic neo fatty acids and their derivatives, including compounds with tert-butyl groups, underscores the potential of these substances in the development of new chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. This comprehensive review suggests that similar compounds to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be valuable in various industries, including cosmetics, agriculture, and pharmaceuticals (Dembitsky, 2006).
Antineoplastic Agents Development
The development of antineoplastic agents over the past 15 years has seen the use of piperidine derivatives, showcasing the potential drug candidates' cytotoxic properties. These compounds, including those related to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, demonstrate the ability to induce apoptosis, generate reactive oxygen species, and modulate drug resistance, offering insights into the design of new anticancer drugs (Hossain et al., 2020).
Carboxylic Acids in Drug Synthesis
Levulinic acid (LEV), a compound with structural similarities to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, illustrates the significance of carboxylic acids in drug synthesis. LEV's carboxyl and carbonyl functional groups make it a versatile and flexible molecule for synthesizing a variety of pharmaceuticals, highlighting the role of carboxylic acids in reducing drug synthesis costs and simplifying production steps (Zhang et al., 2021).
Safety And Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922705 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid | |
CAS RN |
98303-20-9, 118552-55-9 | |
| Record name | N-Boc-DL-pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Boc-DL-pipecolic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

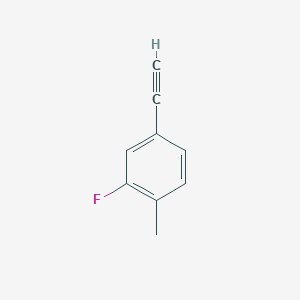
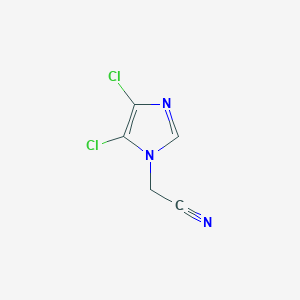
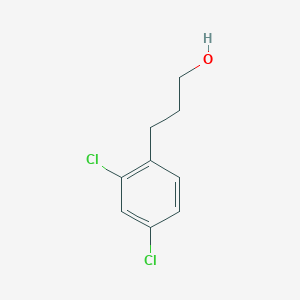
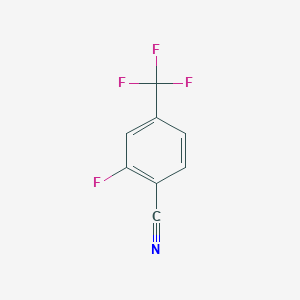
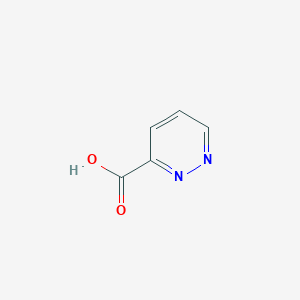
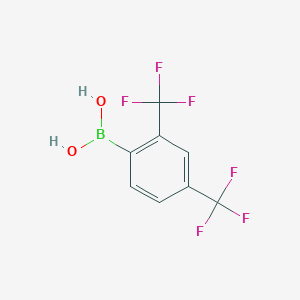
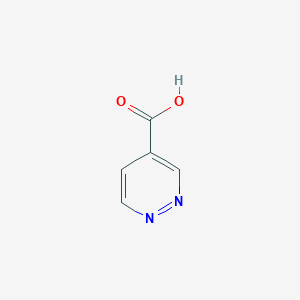
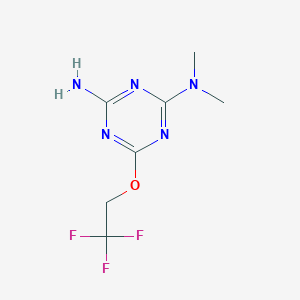
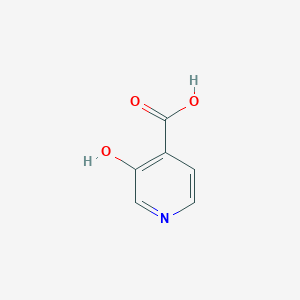
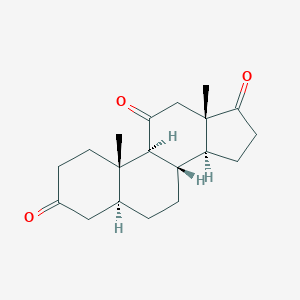
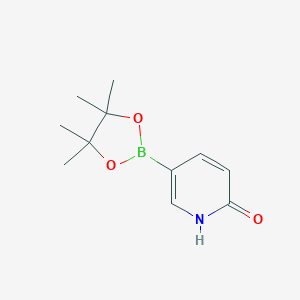
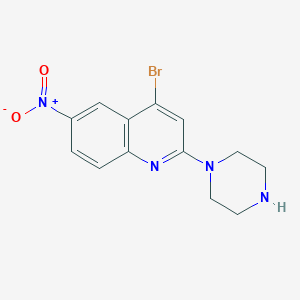
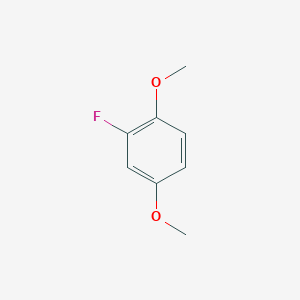
![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)